2-Aminothiazole,sulfate

Description

Historical Context and Chemical Significance of Thiazole (B1198619) Heterocycles

The systematic study of thiazole and its derivatives began in the late 19th century. imp.kiev.ua Arthur Hantzsch reported the first synthesis of thiazole in 1887 by reacting α-haloketones or aldehydes with thioamides, a method now famously known as the Hantzsch thiazole synthesis. chemicalbook.comsynarchive.comchempedia.info This discovery opened the door to the exploration of a new class of heterocyclic compounds.

The significance of the thiazole ring was further underscored by its discovery in natural products, most notably in thiamine (B1217682) (Vitamin B1), where the thiazolium ring plays a crucial role in its biochemical activity. scholarsresearchlibrary.comijper.org This finding spurred extensive research into thiazole-containing compounds, revealing their presence in a wide array of biologically active molecules, including antibiotics like penicillin, and various marine and terrestrial natural products. ijper.orgnih.govbohrium.com The aromatic nature of the thiazole ring, arising from the delocalization of a lone pair of electrons from the sulfur atom, contributes to its stability and versatile reactivity. chemicalbook.comnumberanalytics.com This unique combination of properties has made thiazole and its derivatives indispensable scaffolds in medicinal chemistry and materials science. chemicalbook.comnumberanalytics.com

Overview of the 2-Aminothiazole (B372263) Core Structure and its Structural Variants

2-Aminothiazole is a heterocyclic amine characterized by a thiazole ring with an amino group attached at the second position. wikipedia.orgresearchgate.net It can also be viewed as a cyclic isothiourea. wikipedia.org The presence of the amino group makes it a highly versatile building block in organic synthesis, serving as a precursor for a multitude of derivatives. researchgate.netmdpi.com

The structure of 2-aminothiazole allows for various modifications at different positions of the thiazole ring (positions 4 and 5) and the exocyclic amino group. mdpi.comnih.gov These structural variations give rise to a vast library of compounds with diverse physicochemical properties and biological activities. For instance, substitution at the N-2 position is well-tolerated and has been extensively explored to modulate the properties of the resulting molecules. nih.gov The core structure can be divided into three main parts for synthetic modification: the central aminothiazole, a substituent at the C-4 position, and a substituent at the N-2 position. nih.gov

The reactivity of the 2-aminothiazole core allows for the synthesis of a wide range of derivatives, including Schiff bases, amides, and sulfonamides, further expanding its chemical space. nih.govexcli.de These derivatives have been the subject of intense research due to their potential applications in various fields.

Specific Focus on 2-Aminothiazole Sulfate (B86663) as a Crystalline Salt

2-Aminothiazole, being a basic compound due to the presence of the amino group and the ring nitrogen, readily forms salts with acids. researchgate.net 2-Aminothiazole sulfate is the salt formed from the reaction of 2-aminothiazole with sulfuric acid. The formation of a sulfate salt can significantly alter the physicochemical properties of the parent compound, such as its melting point, solubility, and stability.

Physicochemical Properties of 2-Aminothiazole

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂S | nih.govchemicalbook.comchemeo.com |

| Molar Mass | 100.14 g·mol⁻¹ | wikipedia.orgchemicalbook.com |

| Appearance | Light brown crystals or brown granular solid | nih.gov |

| Melting Point | 91-93 °C | chemicalbook.com |

| Boiling Point | 117 °C at 15 mmHg | chemicalbook.com |

| Solubility in Water | 100 g/L at 20 °C | wikipedia.orgchemicalbook.com |

| pKa | 5.36 at 20 °C | chemicalbook.com |

| LogP | 0.380 | chemicalbook.com |

Scope and Academic Research Relevance of the Compound in Modern Chemistry

The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a wide range of biological targets. researchgate.netresearchgate.net This has led to its incorporation into a multitude of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. scholarsresearchlibrary.comnih.govnih.gov Several clinically approved drugs, such as the anticancer agent dasatinib (B193332) and the anti-inflammatory drug meloxicam, contain the 2-aminothiazole moiety. wikipedia.orgnih.gov

The academic research relevance of 2-aminothiazole and its derivatives, including its sulfate salt, remains high. mdpi.comnih.gov Current research focuses on several key areas:

Synthesis of Novel Derivatives: Chemists are continuously developing new synthetic methodologies to create novel 2-aminothiazole derivatives with improved properties. mdpi.comresearchgate.net This includes the exploration of one-pot synthesis and the use of various catalysts. researchgate.net

Medicinal Chemistry: The 2-aminothiazole scaffold is a focal point in the design and discovery of new therapeutic agents. nih.govnih.gov Researchers are investigating its potential in treating a wide range of diseases, from cancer to neurodegenerative disorders. chemicalbook.comnih.gov

Structure-Activity Relationship (SAR) Studies: A significant amount of research is dedicated to understanding how the structural modifications of the 2-aminothiazole core influence its biological activity. nih.gov These studies are crucial for the rational design of more potent and selective drug candidates.

Material Science: The properties of 2-aminothiazole and its derivatives are also being explored in the field of materials science, for applications such as corrosion inhibitors. nih.gov

However, it is also important to note that the 2-aminothiazole scaffold has been identified as a potential "frequent hitter" in high-throughput screening assays, which necessitates careful analysis to distinguish true biological activity from non-specific interactions. acs.org Despite this, the continued interest and extensive research underscore the enduring importance of 2-aminothiazole and its salts in modern chemistry.

Properties

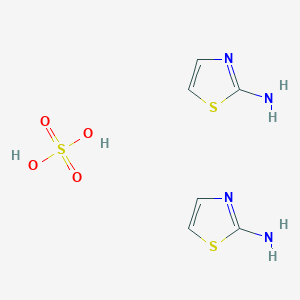

Molecular Formula |

C6H10N4O4S3 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

sulfuric acid;1,3-thiazol-2-amine |

InChI |

InChI=1S/2C3H4N2S.H2O4S/c2*4-3-5-1-2-6-3;1-5(2,3)4/h2*1-2H,(H2,4,5);(H2,1,2,3,4) |

InChI Key |

SVJRDEAJKQMTMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)N.C1=CSC(=N1)N.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Aminothiazole and Its Derivatives

Classical and Established Synthetic Approaches

Traditional methods for synthesizing the 2-aminothiazole (B372263) core have been refined over more than a century and remain fundamental in many research and industrial settings.

Hantzsch Thiazole (B1198619) Synthesis and its Variants

First reported in 1887, the Hantzsch thiazole synthesis is the most prominent and widely utilized method for constructing the 2-aminothiazole ring. chemicalbook.comnih.gov The classical approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). chemicalbook.comencyclopedia.pubbohrium.com This reaction has been the subject of numerous modifications to improve yields, shorten reaction times, and broaden the substrate scope.

Variants of the Hantzsch synthesis often focus on the in-situ generation of the α-halocarbonyl compound to avoid handling these lachrymatory and toxic substances. tandfonline.combenthamdirect.com For instance, a one-pot synthesis can be achieved by reacting aralkyl ketones with N-bromosuccinimide (NBS) to form the α-bromo ketone in situ, which then reacts with thiourea. tandfonline.com Catalysts such as iodine, silica (B1680970) chloride, and β-cyclodextrin have been employed to enhance the efficiency of the Hantzsch reaction. chemicalbook.comrhhz.netccspublishing.org.cn

A plausible mechanism for the Hantzsch synthesis involves the initial S-alkylation of the thiourea by the α-haloketone, followed by cyclization and subsequent dehydration to yield the 2-aminothiazole ring. encyclopedia.pub

Table 1: Examples of Hantzsch Thiazole Synthesis Variants

| Starting Materials | Reagents/Catalysts | Key Features | Reference |

| Aralkyl ketones, Thiourea | N-bromosuccinimide (NBS), Lactic acid | One-pot, in-situ α-bromination, green solvent | tandfonline.com |

| Methyl aryl ketones, Thiourea | Cu(II) acetate, Iodine, PEG-400 | In-situ generation of α-iodoketones, green methodology | benthamdirect.com |

| α-Haloketones, Thioamides | Microwave irradiation | Reduced reaction times, improved yields | derpharmachemica.com |

| Phenacyl bromides, Thiourea | β-cyclodextrin, Water | Aqueous medium, user-friendly conditions | rsc.org |

Condensation Reactions with Thiourea and Alpha-Halocarbonyl Compounds

This method is a direct application of the Hantzsch synthesis, where pre-formed α-halocarbonyl compounds are reacted with thiourea. This remains a straightforward and effective route for obtaining a wide array of 2-aminothiazole derivatives. encyclopedia.pubbohrium.comresearchgate.nettandfonline.com The reaction is typically carried out in a suitable solvent, and various catalysts can be employed to facilitate the condensation. researchgate.net

The versatility of this approach allows for the synthesis of monosubstituted or disubstituted 2-aminothiazoles by selecting the appropriate α-halocarbonyl compound and thiourea derivative. encyclopedia.pub For example, the reaction of phenacyl bromides with thiourea is a common method for preparing 2-amino-4-aryl thiazoles. tandfonline.com Numerous protocols have been developed using different catalytic systems, including both homogeneous and heterogeneous catalysts, to optimize the reaction conditions. chemicalbook.com

Alternative Cyclization Routes and Precursors

Beyond the classical Hantzsch reaction, several alternative pathways to 2-aminothiazoles have been developed, utilizing different starting materials and cyclization strategies.

One notable alternative involves the use of α-diazoketones, which react with thiourea to yield 2-aminothiazoles. ccspublishing.org.cnias.ac.in This method avoids the use of halogenated starting materials. Another approach utilizes propargyl bromides, which undergo a domino alkylation-cyclization reaction with thioureas, often facilitated by microwave irradiation, to produce 2-aminothiazoles in high yields. organic-chemistry.org

More recent innovations include visible-light-induced methods for the one-pot synthesis of functionalized 2-aminothiazoles from active methylene (B1212753) ketone derivatives and thioureas at room temperature. thieme-connect.com This photocatalytic approach represents a greener and milder alternative to traditional methods. thieme-connect.com Additionally, rhodium-catalyzed carbenoid insertion/annulation of sulfoxonium ylides with thioureas has emerged as a halogen-free strategy for the synthesis of 2-aminothiazoles. rhhz.net

Modern and Green Chemistry Approaches in 2-Aminothiazole Synthesis

In recent years, a significant focus has been placed on developing more environmentally friendly and sustainable methods for chemical synthesis. The preparation of 2-aminothiazoles has benefited from these efforts, with the emergence of catalyst-free protocols and the use of supported catalysts.

Catalyst-Free and Environmentally Benign Protocols

Several catalyst-free methods for the synthesis of 2-aminothiazoles have been reported, often utilizing green solvents or solvent-free conditions. researchgate.netbepls.com For instance, the reaction of phenacyl halides with thiourea can be carried out under solvent-free and catalyst-free conditions, with reactions completing in a matter of minutes and affording high yields. hbu.edu.cn This approach offers significant advantages in terms of reduced waste and simplified work-up procedures. hbu.edu.cnorganic-chemistry.org

The use of deep eutectic solvents (DES) as both a reaction medium and catalyst has also been explored. academie-sciences.fr These biodegradable and inexpensive solvents can facilitate the one-pot synthesis of 2-aminothiazole derivatives from active methylene compounds, N-bromosuccinimide, and thiourea under mild conditions. academie-sciences.fr Another novel, catalyst-free approach involves the use of aloe vera in water as a green promoting medium for the synthesis of related imidazo[2,1-b]thiazole (B1210989) derivatives from 2-aminothiazole and phenacyl bromide. benthamdirect.com

Table 2: Comparison of Catalyst-Free Synthesis Methods

| Method | Key Features | Advantages | Reference |

| Solvent-free reaction of phenacyl halides and thiourea | No solvent or catalyst, rapid reaction | Milder conditions, easier work-up, high yields | hbu.edu.cn |

| Deep Eutectic Solvent (DES) mediated synthesis | Biodegradable solvent, one-pot reaction | Environmentally friendly, mild conditions | academie-sciences.fr |

| PEG-400 mediated synthesis from α-diazoketones | Inexpensive and efficient solvent medium | No catalyst required, simple and rapid | ias.ac.in |

Supported Catalysis: Polymer-Supported and Nanocatalyst Systems

The use of supported catalysts offers advantages such as ease of separation, reusability, and often enhanced stability and activity. rsc.orgrsc.org Both polymer-supported and nanocatalyst systems have been successfully employed in the synthesis of 2-aminothiazoles.

Polymer-Supported Catalysis:

Polymer-supported reagents and catalysts provide a means to simplify product purification and catalyst recovery. rsc.orgrsc.org For example, a basic alumina-supported synthesis of 2-aminothiazoles from halocarbonyl compounds and substituted thiourea under solvent-free microwave irradiation has been reported to drastically reduce reaction times and improve yields. rsc.org Silica chloride has also been demonstrated as an effective heterogeneous catalyst for this transformation. rsc.orgresearchgate.net Furthermore, polymer-supported palladium complexes have been used to catalyze the synthesis of more complex thiazole-containing structures. scielo.br

Nanocatalyst Systems:

Nanocatalysts have gained significant attention due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity. orgchemres.orgnanobioletters.com Aluminum oxide nanoparticles have been utilized as a valuable heterogeneous nanocatalyst for the one-pot synthesis of 2-aminothiazoles from methylcarbonyls, thiourea, and iodine. orgchemres.orgorgchemres.org Similarly, copper silicate (B1173343) has been employed as a reusable heterogeneous catalyst for the synthesis of 4-substituted 2-aminothiazoles. nanobioletters.com More complex, multifunctional magnetic nanocatalysts have also been designed, such as an ionic liquid immobilized on magnetic nanoparticles, which efficiently catalyzes the synthesis of 2-aminothiazole derivatives. rsc.orgjsynthchem.comnih.govnih.gov

Table 3: Examples of Supported Catalysts in 2-Aminothiazole Synthesis

| Catalyst System | Type | Key Features | Reference |

| Basic Alumina | Inorganic Polymer Support | Solvent-free, microwave-assisted | rsc.org |

| Silica Chloride | Heterogeneous Catalyst | Efficient, reusable | rsc.org |

| Aluminum Oxide Nanoparticles | Nanocatalyst | High purity and yield, easy isolation | orgchemres.orgorgchemres.org |

| Copper Silicate | Heterogeneous Catalyst | Rapid, high yield, reusable | nanobioletters.com |

| Magnetic Nanoparticle-Supported Ionic Liquid | Nanocatalyst | Multifunctional, magnetically recoverable | rsc.orgjsynthchem.comnih.gov |

Microwave-Assisted and Ultrasonic-Mediated Synthesis

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has been successfully employed for the rapid and efficient production of 2-aminothiazole derivatives. This technique utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This often results in shorter reaction times, higher yields, and cleaner reaction profiles.

A common application of microwave assistance is in the Hantzsch thiazole synthesis, where α-haloketones are condensed with thiourea. For instance, the synthesis of various 2-aminothiazole derivatives has been achieved by reacting substituted ketones, thiourea, and iodine under microwave irradiation at 170 W for 5 to 15 minutes. This method has been shown to be more efficient in terms of reaction time and product yield compared to conventional refluxing, which can take 8-10 hours.

In one study, a series of N-substituted 2-aminothiazoles were synthesized from 2-amino-4-arylthiazoles and aryl aldehydes. The microwave-assisted method generally produced higher yields (40–94%) compared to conventional heating (42–83%). acs.org For example, the condensation of 2-amino-4-phenylthiazole (B127512) with benzaldehyde (B42025) under microwave irradiation at 100°C for 20 minutes in ethanol (B145695) resulted in a 92% yield of the product. acs.org

The benefits of microwave-assisted synthesis are further highlighted in the following table, which compares this method with conventional heating for the synthesis of certain 2-aminothiazole derivatives.

| Entry | Reactants | Method | Reaction Time | Yield (%) |

| 1 | 2-amino-4-phenylthiazole, Benzaldehyde | Microwave (100°C) | 20 min | 92 |

| 2 | Substituted ketone, Thiourea, Iodine | Microwave (170 W) | 5-15 min | Good |

| 3 | Substituted ketone, Thiourea, Iodine | Conventional Reflux | 8-10 hours | Moderate |

Ultrasonic-Mediated Synthesis:

Ultrasonic irradiation provides another green and efficient alternative for the synthesis of 2-aminothiazole derivatives. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can significantly accelerate chemical reactions.

Ultrasound has been successfully used to promote the thiocyanation of the C=C bond in enaminones for the synthesis of α-thiocyanoketones, which are precursors to 2-aminothiazoles. google.com The reaction of enaminones with ammonium (B1175870) thiocyanate (B1210189) under ultrasound irradiation at room temperature yields α-thiocyanoketones. google.com Interestingly, by simply heating the reaction vessel after the ultrasonic irradiation, a selective synthesis of 4-aryl-2-aminothiazoles can be achieved. google.com

Another application involves the synthesis of 2-amino-thiazoles from N-protected α-amino acids. In this multi-step synthesis, the final cyclization of bromomethyl ketones with thiourea in acetone (B3395972) is facilitated by sonication, following Hantzsch's procedure, to produce the desired 2-amino-thiazole derivatives in good yields. semanticscholar.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their high efficiency, atom economy, and operational simplicity. These reactions involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a single synthetic operation. This approach avoids the need for isolation and purification of intermediates, thereby saving time, solvents, and energy.

Several one-pot methodologies have been developed for the synthesis of 2-aminothiazole derivatives. A notable example is the iron(III) chloride-catalyzed MCR for the synthesis of fused-ring 2-aminothiazoles. researchgate.netepo.org This method involves the reaction of a secondary amine, carbon disulfide, and an ortho-bromo amine in the presence of potassium carbonate and iron(III) chloride in DMSO at 110°C. researchgate.netepo.org This approach provides a facile and green route to this important class of compounds with good yields (63-80%). epo.org

The choice of solvent can be critical in these reactions. For the iron(III)-catalyzed synthesis, DMSO was found to be the most effective solvent, while ethanol, methanol (B129727), and dichloroethane resulted in poor yields. epo.org

Another innovative one-pot synthesis of 2-aminothiazoles utilizes a novel multifunctional and magnetically separable nanocatalyst. scilit.com In this method, an acetophenone (B1666503) derivative and thiourea are reacted in the presence of trichloroisocyanuric acid (TCCA) as a green halogen source and a Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst. scilit.comrsc.org The reaction proceeds by stirring at 80°C in ethanol, and the catalyst can be easily recovered using an external magnet for reuse. scilit.com The proposed mechanism involves the formation of a thiazole salt intermediate, which is then neutralized to yield the final 2-aminothiazole product. rsc.org

A convenient one-pot, two-step synthesis of 2-iminothiazolines and 2-aminothiazoles has also been reported using isocyanides, amines, elemental sulfur, and 2'-bromoacetophenones in an aqueous medium. google.com This method demonstrates excellent step- and atom-economy and allows for the chromatography-free preparation of diversely substituted derivatives. google.com

The Groebke–Blackburn–Bienaymé reaction (GBBR) is another powerful MCR for the synthesis of imidazo[2,1-b]thiazoles, a fused-ring system containing the 2-aminothiazole core. researchgate.net This reaction involves the one-pot condensation of an aldehyde (like 3-formylchromone), 2-aminothiazole, and an isocyanide. researchgate.net The optimization of reaction conditions showed that toluene (B28343) was the preferred solvent, affording the product in higher yields compared to methanol or acetonitrile. researchgate.net

The following table summarizes some of the reported one-pot multicomponent reactions for the synthesis of 2-aminothiazole derivatives.

| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) |

| Secondary amine, CS₂, ortho-bromo amine | FeCl₃, K₂CO₃ | Fused-ring 2-aminothiazoles | 63-80 |

| Acetophenone derivative, Thiourea | Ca/4-MePy-IL@ZY-Fe3O4, TCCA | 2-Aminothiazoles | High |

| Isocyanide, Amine, Sulfur, 2'-bromoacetophenone | - (in water) | 2-Iminothiazolines/2-Aminothiazoles | Good to Excellent |

| 3-formylchromone, 2-aminothiazole, tert-butyl isocyanide | - (in toluene) | Imidazo[2,1-b]thiazole | up to 68 |

Synthesis of 2-Aminothiazole Sulfate (B86663) Salts

The synthesis of the sulfate salt of 2-aminothiazole involves the direct reaction of the basic 2-aminothiazole with sulfuric acid. As a heterocyclic amine, 2-aminothiazole readily reacts with strong acids to form the corresponding ammonium salts.

The formation of the sulfate salt can be achieved by treating a solution of 2-aminothiazole in a suitable organic solvent with a stoichiometric amount of sulfuric acid. The resulting salt, being ionic, is typically insoluble in nonpolar organic solvents and will precipitate out of the solution, allowing for its isolation by filtration.

It is important to control the reaction conditions, as 2-aminothiazole can undergo other reactions in the presence of concentrated sulfuric acid, especially at elevated temperatures. For instance, the nitration of 2-aminothiazole is carried out in 96% sulfuric acid. acs.org Furthermore, studies on the sulfonation of 4-substituted 2-aminothiazoles with chlorosulfonic acid have shown that the initially formed 2-amino-5-thiazolesulfonic acids can rearrange to the more stable 2-thiazolesulfamoylic acids upon heating in sulfuric acid. researchgate.net

A related process involves the preparation of a "2-aminothiazole bisulfite" intermediate by reacting 2-aminothiazole with sulfurous acid. This nearly water-insoluble precipitate is reported to be more stable than 2-aminothiazole itself and can be subsequently used in sulfuric acid for further reactions, such as nitration to form 2-amino-5-nitrothiazole. google.com While this is not a direct synthesis of the sulfate salt, it highlights the reactivity of 2-aminothiazole with sulfur-containing acids.

A general procedure for the preparation of 2-aminothiazole sulfate would involve:

Dissolving 2-aminothiazole in a suitable solvent, such as isopropanol (B130326) or ethanol.

Slowly adding a calculated amount of concentrated or diluted sulfuric acid to the solution with stirring. The reaction is exothermic and may require cooling.

The 2-aminothiazole sulfate salt will precipitate from the solution.

The solid salt is then collected by filtration, washed with a small amount of the solvent to remove any unreacted starting materials, and dried.

The resulting 2-aminothiazole sulfate is expected to be a stable, crystalline solid that is more water-soluble than the free base.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis Methodologies

Spectroscopic methods are instrumental in elucidating the molecular structure of 2-Aminothiazole (B372263), sulfate (B86663) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the atomic arrangement within a molecule. For 2-Aminothiazole, sulfate, both ¹H NMR and ¹³C NMR are utilized to confirm its structure.

¹H NMR: In a ¹H NMR spectrum of 2-aminothiazole sulfate recorded in Deuterium Oxide (D₂O), the protons on the thiazole (B1198619) ring exhibit distinct chemical shifts. Specifically, the proton at position 5 (H-5) and the proton at position 4 (H-4) of the thiazole ring appear as doublets. chemicalbook.com In one analysis, the chemical shifts were reported at approximately 7.156 ppm and 6.825 ppm. chemicalbook.com Another study using a 300 MHz spectrometer on the parent 2-aminothiazole in DMSO showed signals at 6.93 ppm and 6.53 ppm with a coupling constant of 3.70 Hz. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 2-aminothiazole derivatives, characteristic signals for the carbon atoms in the thiazole ring are observed. excli.de In the case of 2-Aminothiazole, sulfate, the molecular formula is C₆H₁₀N₄O₄S₃, indicating the presence of two 2-aminothiazole molecules per sulfate ion. chemicalbook.com

Table 1: ¹H NMR Data for 2-Aminothiazole Sulfate and Related Compounds

| Compound | Solvent | Spectrometer Frequency (MHz) | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |

| 2-Aminothiazole, sulfate | D₂O | 89.56 | H-A | 7.156 | d | - | chemicalbook.com |

| H-B | 6.825 | d | - | chemicalbook.com | |||

| 2-Aminothiazole | DMSO | 300 | H-A | 6.93 | d | 3.70 | chemicalbook.com |

| H-B | 6.53 | d | 3.70 | chemicalbook.com | |||

| NH₂ | 6.86 | - | - | chemicalbook.com | |||

| 2-Aminothiazole | CF₃COOH | 300 | H-A | 7.14 | d | 4.65 | chemicalbook.com |

| H-B | 6.76 | d | 4.65 | chemicalbook.com | |||

| NH₂ | 11.42 | - | - | chemicalbook.com |

Infrared Spectroscopy (IR) and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is crucial for identifying functional groups. The IR spectrum of 2-Aminothiazole, sulfate would be expected to show characteristic absorption bands for the N-H bonds of the amino group, C=N and C=C bonds within the thiazole ring, and the S-O bonds of the sulfate group. nih.govmdpi.com

Studies on 2-aminothiazole and its derivatives show strong vibrational bands for the C-S group around 845–862 cm⁻¹, the C=N of the thiazole ring between 1612–1617 cm⁻¹, and the secondary amine (N-H) group in the range of 3075–3149 cm⁻¹. nih.gov The presence of the sulfate ion in 2-Aminothiazole, sulfate would introduce strong absorption bands characteristic of the SO₄²⁻ ion. nih.gov

Table 2: Characteristic IR Absorption Bands for 2-Aminothiazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Reference |

| N-H (Amine) | Stretching | 3075-3149 | nih.gov |

| C=N (Thiazole ring) | Stretching | 1612-1617 | nih.gov |

| C=C (Aromatic) | Stretching | 1540-1568 | nih.gov |

| C-S (Thiazole ring) | Stretching | 845-862 | nih.gov |

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule. The UV-Vis spectrum of 2-aminothiazole in an aqueous solution typically shows absorption maxima that can be influenced by the solvent and pH. researchgate.netresearchgate.net For instance, the degradation of 2-aminothiazole has been monitored using UV-Vis spectroscopy, indicating its utility in stability studies. researchgate.net A study on the UV photostability of 2-aminothiazole involved preparing a 0.1 mM solution in deionized water and recording its absorption spectrum between 200-350 nm. rsc.org The development of analytical methods for novel aminothiazole derivatives often involves determining the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The molecular weight of 2-Aminothiazole, sulfate is 298.36 g/mol . chemicalbook.com For the parent compound, 2-aminothiazole, the mass of the molecular ion is 100. chemicalbook.com High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of related thiazole derivatives with high accuracy. excli.deplos.org

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. For 2-Aminothiazole, sulfate (C₆H₁₀N₄O₄S₃), the theoretical elemental composition can be calculated from its molecular formula. chemicalbook.comnih.gov Experimental data from elemental analysis should closely match these theoretical values to confirm the compound's identity and purity. rsc.org

Chromatographic Purity Assessment Techniques

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. ijcce.ac.irplos.org For aminothiazole derivatives, HPLC methods are developed using reverse-phase columns, such as C18, with a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile. nih.govplos.orgplos.org The purity of the compound is determined by integrating the peak area of the main component in the chromatogram, with detection commonly performed using a UV detector at a specific wavelength. plos.orgnih.gov Purity levels greater than 95% are often required for research and development purposes. plos.orgnih.gov Thin-layer chromatography (TLC) is also employed to monitor the progress of reactions during the synthesis of aminothiazole compounds. ijcce.ac.ir

Crystallographic Investigations and Solid State Structure of 2 Aminothiazole Sulfate

Single Crystal X-ray Diffraction Studies of 2-Aminothiazole (B372263) Sulfate (B86663)

Single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional atomic arrangement of 2-aminothiazole sulfate. A detailed study has been published for a specific hydrated salt, tris(2-amino-1,3-thiazolium) hydrogen sulfate sulfate monohydrate, with the chemical formula 3C₃H₅N₂S⁺·HSO₄⁻·SO₄²⁻·H₂O nih.gov. In this structure, the 2-aminothiazole molecule is protonated at the heterocyclic nitrogen atom, forming the 2-aminothiazolium cation nih.govuq.edu.au.

The compound crystallizes in the monoclinic system with the centrosymmetric space group P2₁/n. nih.gov A centrosymmetric space group indicates that the crystal possesses a center of inversion, which has implications for certain physical properties, such as precluding second-order non-linear optical effects nih.gov. The detailed crystallographic data collected at a temperature of 120 K are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | 3C₃H₅N₂S⁺·HSO₄⁻·SO₄²⁻·H₂O |

| Molar Mass | 514.59 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 11.6418 (1) Å |

| b | 9.8549 (1) Å |

| c | 17.4291 (1) Å |

| β | 90.3853 (7)° |

| Volume (V) | 1999.57 (3) ų |

| Z | 4 |

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

The crystal structure of tris(2-aminothiazolium) hydrogen sulfate sulfate monohydrate is dominated by an extensive and intricate network of hydrogen bonds, which are crucial for the cohesion and stability of the crystal lattice nih.govnih.gov. These non-covalent interactions define the supramolecular architecture of the compound.

The primary structural feature is the formation of chains composed of alternating sulfate (SO₄²⁻), hydrogen sulfate (HSO₄⁻) anions, and water molecules. nih.gov These components are linked by strong O—H···O hydrogen bonds, with donor-acceptor distances ranging from 2.474 (2) to 2.7628 (19) Å. nih.gov One of the O···O distances, at 2.4752 (19) Å between a hydrogen sulfate and a sulfate anion, is noted as being exceptionally short researchgate.net.

These inorganic chains are further interconnected by the 2-aminothiazolium cations. The cations act as bridges, linking the chains through a combination of strong N—H···O and weaker C—H···O hydrogen bonds nih.gov. This creates a robust three-dimensional supramolecular network nih.govresearchgate.net. The ability of 2-aminothiazole compounds to readily form such extensive hydrogen-bonding networks is a key feature of their solid-state chemistry nih.govresearchgate.net.

The specific geometries of these hydrogen bonds have been precisely determined and are detailed in the following table.

| Interaction Type | Donor-Acceptor Distance (Å) |

|---|---|

| O—H···O (anion-water chains) | 2.474 (2) – 2.7628 (19) |

| N—H···O (strong) | 2.695 (2) – 2.968 (2) |

| C—H···O (weak) | 3.238 (2) – 3.380 (2) |

Crystal Packing Arrangements and Lattice Dynamics

The crystal packing of 2-aminothiazole sulfate is a direct consequence of the hydrogen bonding network. The structure consists of the aforementioned anion-water chains that are cross-linked by the organic cations to form a dense three-dimensional framework nih.gov.

Polymorphism and Crystallization Engineering of 2-Aminothiazole Salts

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical and material compounds, as different polymorphs can exhibit distinct physical properties. While specific studies detailing polymorphism for 2-aminothiazole sulfate are not prominent in the literature, the general behavior of 2-aminothiazole and related sulfonamides suggests that polymorphism is a likely possibility.

The formation of different hydrogen-bonding patterns is a common source of polymorphism in organic salts. 2-aminothiazole is known to form various salts and co-crystals with different acids, often displaying unique hydrogen-bonding motifs. uq.edu.au For instance, in adducts with carboxylic acids, a common interaction is the R₂²(8) graph set dimer association. uq.edu.au The presence of multiple hydrogen bond donors (amino group, ring N-H after protonation) and acceptors (sulfate oxygens, water) in the 2-aminothiazole sulfate system provides fertile ground for the formation of different supramolecular synthons, which could lead to different polymorphs under varying crystallization conditions.

Crystallization engineering involves the rational design and control of crystal structures to achieve desired properties. For 2-aminothiazole salts, this could involve strategies such as solvent selection, control of supersaturation, and the use of additives to favor the formation of a specific polymorphic form. The goal of such engineering would be to produce crystals with optimized stability, solubility, or other performance-related characteristics. The design of biological crystals with enhanced properties through the engineering of hydrogen bonding interactions is an area of active research. nih.gov

Computational and Theoretical Chemistry Studies of 2 Aminothiazole and Its Sulfate Forms

Theoretical Prediction of Spectroscopic Features

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For 2-aminothiazole (B372263) and its protonated form, the 2-aminothiazolium ion (present in the sulfate (B86663) salt), theoretical methods such as Density Functional Theory (DFT) are employed to calculate vibrational frequencies (Infrared and Raman), Nuclear Magnetic Resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra. These calculations are crucial for understanding the molecule's structure, electronic distribution, and behavior upon salt formation.

Vibrational Spectra (FT-IR and Raman)

Theoretical vibrational analysis is instrumental in assigning the various vibrational modes of a molecule. DFT calculations, often using the B3LYP functional, can predict the wavenumbers and intensities of infrared (IR) and Raman bands. For the 2-aminothiazolium cation, the protonated form of 2-aminothiazole, these calculations reveal how the vibrational modes are affected by the addition of a proton.

A combined experimental and computational study on a complex containing Bis(2-aminothiazolium) provides significant insight into its vibrational characteristics. The theoretical vibrational frequencies are typically scaled to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental data.

Key vibrational modes for the 2-aminothiazolium cation include N-H, C-H, C=C, and C-N stretching and bending vibrations. Protonation significantly influences the electronic structure, leading to shifts in these vibrational frequencies compared to the neutral 2-aminothiazole molecule. For instance, the stretching vibrations of the thiazole (B1198619) ring are particularly sensitive to the electronic environment.

The table below presents a comparison of theoretically calculated (scaled) and experimentally observed vibrational frequencies for the 2-aminothiazolium cation, along with their assignments.

Interactive Table 5.4.1: Theoretical and Experimental Vibrational Frequencies of 2-Aminothiazolium

| Vibrational Mode | Calculated FT-IR (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Calculated FT-Raman (cm⁻¹) (Scaled) | Experimental FT-Raman (cm⁻¹) |

| N-H Stretching | 3669 | - | - | - |

| C-H Stretching | 3091 | 3099 | 3091 | 3107 |

| N-H Bending | 1680 | 1638 | 1680 | 1620 |

| C=C Stretching | 1495 | 1516 | 1495 | 1480 |

| C-N Stretching | - | 1516 | - | 1480 |

| CH₂ Wagging | 1244 | 1217 | 1244 | 1237 |

Data derived from a computational study on a Bis(2-aminothiazolium) complex.

NMR Spectra (¹H and ¹³C)

The prediction of NMR spectra using computational methods, primarily the Gauge-Including Atomic Orbital (GIAO) approach within DFT, is a valuable tool for structural elucidation. These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which can be correlated with experimental data.

For 2-aminothiazole sulfate, the molecule exists in its protonated (2-aminothiazolium) form. Protonation induces significant changes in the electron density around the nuclei, which in turn affects the chemical shifts. Theoretical calculations predict that upon protonation, the hydrogen and carbon atoms in the heterocyclic ring and the amino group will experience changes in their magnetic shielding.

The following table illustrates the expected trends in ¹H and ¹³C NMR chemical shifts when moving from neutral 2-aminothiazole to the 2-aminothiazolium cation, based on established principles of protonation effects on N-heterocycles.

Interactive Table 5.4.2: Predicted NMR Chemical Shift Trends for 2-Aminothiazole Protonation

| Nucleus | Typical Shift in Neutral Form (ppm) | Predicted Shift in Protonated Form (ppm) | Expected Change |

| H4 (thiazole ring) | 6.5 - 6.7 | > 6.7 | Downfield |

| H5 (thiazole ring) | 7.1 - 7.3 | > 7.3 | Downfield |

| -NH₂ Protons | ~5.5 (broad) | > 7.0 (broad) | Downfield |

| C2 (thiazole ring) | ~168 | > 168 | Downfield |

| C4 (thiazole ring) | ~108 | > 108 | Downfield |

| C5 (thiazole ring) | ~138 | > 138 | Downfield |

Note: These are illustrative values based on general principles. Actual calculated values may vary depending on the specific computational level and solvent model used.

Electronic Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comfaccts.de This method calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max).

The UV-Vis spectrum of 2-aminothiazole is characterized by π→π* transitions. When 2-aminothiazole is protonated to form the 2-aminothiazolium cation, as in the sulfate salt, the electronic structure and transition energies are altered. The addition of a proton generally stabilizes the ground state more than the excited state, leading to an increase in the transition energy. mdpi.com This phenomenon typically results in a hypsochromic shift (blue shift) of the main absorption bands to shorter wavelengths. mdpi.com

TD-DFT calculations can model this effect, providing predicted λ_max values for both the neutral and protonated species. These calculations help to understand the nature of the electronic transitions, often by analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The table below summarizes the anticipated effect of protonation on the main electronic transitions of 2-aminothiazole as predicted by TD-DFT principles.

Interactive Table 5.4.3: Predicted Electronic Transition Trends for 2-Aminothiazole Protonation

| Species | Main Transition Type | Predicted λ_max (nm) | Predicted Effect of Protonation |

| 2-Aminothiazole (Neutral) | π→π | ~260-280 | - |

| 2-Aminothiazolium (Cation) | π→π | < 260 | Hypsochromic Shift (Blue Shift) |

Note: The predicted λ_max values are estimates based on general trends observed in computational studies of N-heterocycles. The magnitude of the shift depends on the specific computational parameters.

Derivatization Strategies and Chemical Transformations of the 2 Aminothiazole Scaffold

Substitution Patterns and Functionalization at Ring Positions (C2, C4, C5)

The 2-aminothiazole (B372263) ring is susceptible to functionalization at its three carbon positions—C2, C4, and C5—each exhibiting different reactivity profiles that allow for selective modification.

The C2 position , already bearing the amino group, is less prone to direct substitution on the carbon itself. However, the amino group at this position is the primary site for a vast array of derivatization reactions, as will be discussed in section 6.2.

The C4 and C5 positions are more amenable to direct carbon-carbon and carbon-heteroatom bond formation. The classical Hantzsch thiazole (B1198619) synthesis, a cornerstone in thiazole chemistry, provides a direct route to substituted 2-aminothiazoles, where the substituents at C4 and C5 are determined by the choice of the starting α-haloketone. chemhelpasap.comwikipedia.orgnih.gov For instance, the reaction of an α-haloketone with thiourea (B124793) allows for the introduction of a wide variety of alkyl and aryl groups at these positions. nih.gov

Further functionalization of the C4 and C5 positions can be achieved through various organic reactions. For example, lipophilic substituents such as methyl, bromo, phenyl, or butylidene groups have been introduced at the C4 and/or C5 positions to modulate the biological activity of the resulting compounds. nih.gov Structure-activity relationship studies have shown that the nature of the substituent at the C4-position, such as the presence of a 2-pyridyl group, can be crucial for certain biological activities. tandfonline.com Similarly, the introduction of a phenyl group at the C4-position has been explored for its effect on the potency of various derivatives. nih.gov The C5 position can also be readily functionalized, for instance, by the introduction of an arylazo group. mdpi.comnih.gov

Below is a table summarizing various substitution patterns at the C4 and C5 positions of the 2-aminothiazole ring and the synthetic methods employed.

| Ring Position | Substituent | Synthetic Strategy | Reference |

| C4 | Phenyl | Hantzsch synthesis from 2-bromoacetophenone and thiourea. | chemhelpasap.com |

| C4 | 2-Pyridyl | Condensation of 2-bromoacetylpyridine with thiourea. | nih.gov |

| C4, C5 | Butylidene | SAR studies on 2-aminothiazole sublibraries. | nih.gov |

| C5 | Bromo | Exchange of a methyl group. | nih.gov |

| C5 | Arylazo | Diazotization reactions. | mdpi.comnih.gov |

N-Substitution and Amide Formation

The exocyclic amino group at the C2 position is the most common site for derivatization of the 2-aminothiazole scaffold. Its nucleophilic character allows for a wide range of N-substitution and amide formation reactions, which have been extensively utilized in the synthesis of compounds with diverse applications. nih.govnih.gov

N-acylation is a frequently employed strategy to introduce a variety of functional groups. This can be achieved by reacting 2-aminothiazole with carboxylic acids, acid chlorides, or acid anhydrides. tandfonline.com For example, N-Acyl-2-aminothiazoles with non-aromatic acyl side chains have been synthesized and identified as potent and selective inhibitors of cyclin-dependent kinases. nih.gov The reaction with 3-chloropropanoyl chloride in the presence of a base like potassium carbonate leads to the formation of 2-(N-(3-chloropropanoyl)amino)thiazole derivatives. tandfonline.com

The formation of Schiff bases is another important transformation, typically achieved by the condensation of the 2-amino group with various aldehydes. chemicalbook.com These imines can serve as versatile intermediates for further synthetic manipulations.

Furthermore, the amino group can participate in addition reactions with isothiocyanates to form thiourea derivatives. rsc.org These reactions are often used to link the 2-aminothiazole core to other molecular fragments. The following table provides examples of N-substitution and amide formation reactions.

| Reaction Type | Reagent | Product Type | Reference |

| N-Acylation | Acyl Chlorides | N-Acyl-2-aminothiazoles | tandfonline.com |

| N-Acylation | Carboxylic Acids | Amides | nih.gov |

| Schiff Base Formation | Aromatic Aldehydes | Imines | chemicalbook.com |

| Addition | Isothiocyanates | Thioureas | rsc.org |

Formation of Fused Heterocyclic Systems

The bifunctional nature of 2-aminothiazole, possessing both an endocyclic nitrogen and an exocyclic nucleophilic amino group, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These annulation reactions lead to the formation of bicyclic and polycyclic structures with significant biological and chemical interest.

A prominent example is the synthesis of imidazo[2,1-b]thiazoles . This is typically achieved by the reaction of a 2-aminothiazole with an α-haloketone. mdpi.comnih.govresearchgate.net The reaction proceeds through initial N-alkylation of the endocyclic nitrogen followed by intramolecular cyclization and dehydration. The Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction, also provides a one-pot synthesis of imidazo[2,1-b]thiazoles from 2-aminothiazoles, aldehydes, and isocyanides. mdpi.com

Another important class of fused systems derived from 2-aminothiazole are thiazolo[3,2-a]pyrimidines . These are generally synthesized by the reaction of 2-aminothiazole with β-ketoesters or other 1,3-dielectrophiles. researchgate.net These compounds have been investigated for a range of biological activities. The synthesis can be regioselective, leading to specific isomers. rsc.org

The following table summarizes the formation of these two major fused heterocyclic systems.

| Fused System | Key Reagents | General Reaction | Reference |

| Imidazo[2,1-b]thiazole (B1210989) | α-Haloketones | Cyclocondensation | mdpi.comnih.govresearchgate.net |

| Thiazolo[3,2-a]pyrimidine | β-Ketoesters | Cyclocondensation | researchgate.net |

Synthesis of Poly(2-Aminothiazole) and Related Polymers

2-Aminothiazole can undergo polymerization to form poly(2-aminothiazole) (PAT), a conducting polymer with potential applications in various fields due to its unique electronic and chemical properties. researchgate.net

The most common method for the synthesis of PAT is chemical oxidative polymerization . nih.govmdpi.com In this process, the 2-aminothiazole monomer is oxidized in an aqueous solution using an oxidant such as copper(II) chloride (CuCl₂) or iron(III) chloride (FeCl₃). nih.govmdpi.com The reaction conditions, including temperature, reaction time, and the molar ratio of oxidant to monomer, significantly influence the polymer yield and properties. nih.govmdpi.com Studies have shown that higher oxidant/monomer ratios can lead to increased polymer yields by generating more radical species that accelerate the polymerization reaction. mdpi.com The polymerization kinetics have been studied, revealing the reaction orders with respect to both the monomer and oxidant concentrations. nih.govresearchgate.net

The resulting PAT is typically characterized by various spectroscopic and analytical techniques, including FTIR, ¹H NMR, and UV-vis spectroscopy, to confirm its structure. mdpi.com The thermal stability of the polymer can be assessed using thermogravimetric analysis (TGA). researchgate.net

The table below outlines the key parameters and findings in the chemical oxidative polymerization of 2-aminothiazole.

| Oxidant | Solvent | Key Findings | Reference |

| Copper(II) chloride (CuCl₂) | Water | Higher polymer yield (up to 81%) and better thermal stability compared to other systems. The reaction order with respect to monomer and oxidant was found to be 1.14 and 0.97, respectively. | nih.govmdpi.comresearchgate.net |

| Iron(III) chloride (FeCl₃) | Nitromethane | A polymer yield of 78% was achieved under specific conditions. | mdpi.com |

Metal Complexation and Ligand Design

The 2-aminothiazole scaffold, with its nitrogen and sulfur heteroatoms, acts as an excellent ligand for a variety of metal ions. The ability to form stable metal complexes has led to extensive research in the design of novel ligands for applications in catalysis, materials science, and medicinal chemistry. semanticscholar.org

2-Aminothiazole and its derivatives can coordinate to metal centers through the endocyclic nitrogen atom, the exocyclic amino group, or both, acting as a monodentate or bidentate ligand. acs.org Schiff base derivatives of 2-aminothiazole, formed by condensation with aldehydes or ketones, are particularly effective multidentate ligands that can form stable chelates with transition metals. royalsocietypublishing.org

A wide range of metal complexes have been synthesized using 2-aminothiazole-based ligands, including those of vanadium, chromium, iron, cobalt, nickel, copper, and zinc. royalsocietypublishing.orgroyalsocietypublishing.org The geometry of these complexes, which can be octahedral or square-pyramidal among others, is influenced by the nature of the metal ion and the ligand structure. royalsocietypublishing.org The formation of these complexes can be confirmed by spectroscopic methods such as UV-Vis and FT-IR, as well as by magnetic susceptibility measurements. royalsocietypublishing.org The use of metal sulfates, such as those of vanadium, iron, and zinc, has been reported in the synthesis of these complexes. royalsocietypublishing.org

The following table provides examples of metal complexes formed with 2-aminothiazole-derived ligands.

| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |

| Vanadium(IV) | Schiff Base | Square-pyramidal | royalsocietypublishing.orgroyalsocietypublishing.org |

| Chromium(III) | Schiff Base | Octahedral | royalsocietypublishing.orgroyalsocietypublishing.org |

| Iron(II) | Schiff Base | Octahedral | royalsocietypublishing.orgroyalsocietypublishing.org |

| Cobalt(II) | Schiff Base | Octahedral | acs.org |

| Nickel(II) | Schiff Base | Octahedral | acs.org |

| Copper(II) | Schiff Base | Octahedral | acs.org |

| Zinc(II) | Schiff Base | Octahedral | royalsocietypublishing.orgroyalsocietypublishing.org |

Mechanistic Studies of 2-Aminothiazole Reactions

Understanding the reaction mechanisms of 2-aminothiazole is crucial for controlling the selectivity and outcome of its chemical transformations. Several studies have focused on elucidating the pathways of key reactions involving this scaffold.

The Hantzsch thiazole synthesis is a classic example where the mechanism has been extensively studied. chemhelpasap.comsynarchive.com The reaction is initiated by the nucleophilic attack of the sulfur atom of a thioamide (like thiourea) on the α-carbon of an α-haloketone in an SN2 reaction. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to the formation of a five-membered ring intermediate. Subsequent dehydration yields the final thiazole product. chemhelpasap.com

The mechanism of electrophilic substitution on the 2-aminothiazole ring is influenced by the directing effects of the amino group and the heteroatoms. The amino group is a strong activating group, directing electrophiles primarily to the C5 position.

In the context of polymerization , mechanistic studies of the chemical oxidative polymerization of 2-aminothiazole have provided insights into the kinetics of the reaction. The determination of reaction orders with respect to the monomer and oxidant concentrations, along with the activation energy, helps in understanding the rate-determining steps and optimizing the polymerization process. nih.govresearchgate.net

A plausible mechanism for the Hantzsch synthesis of 2-aminothiazoles is outlined below:

Step 1: Nucleophilic Attack The sulfur atom of thiourea acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone.

Step 2: Intramolecular Cyclization The nitrogen atom of the resulting intermediate attacks the carbonyl carbon in an intramolecular fashion.

Step 3: Dehydrationchemhelpasap.comnih.govApplications in Chemical Sciences and Advanced Materials

Role as Synthetic Intermediates and Building Blocks

2-Aminothiazole (B372263) is widely recognized as a "privileged structural feature" in medicinal chemistry and a cornerstone for the synthesis of a multitude of organic compounds. researchgate.netresearchgate.net Its derivatives are integral to the structure of numerous biologically active molecules, including sulfur drugs, biocides, fungicides, and intermediates in the synthesis of antibiotics. researchgate.net The reactivity of its amino group and the thiazole (B1198619) ring allows for diverse chemical modifications, making it an essential building block for more complex molecular frameworks. researchgate.netnih.gov

The 2-aminothiazole scaffold is a fundamental precursor in the creation of complex organic molecules. It is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. excli.de The classic Hantzsch thiazole synthesis, which involves the condensation of an alpha-halo ketone with a thiourea (B124793) derivative, is a common method for producing the 2-aminothiazole core. researchgate.net This core can then be further functionalized. For example, it serves as a precursor for sulfathiazole, a type of "sulfa drug". mdpi.com

Modern synthetic strategies continue to leverage 2-aminothiazole. One-pot synthesis methods, sometimes employing green chemistry principles like the use of trichloroisocyanuric acid or electrochemical approaches, have been developed to efficiently produce 2-aminothiazole derivatives. excli.demdpi.com These derivatives are then used to build larger, more complex molecules with specific biological or material functions. nih.govrsc.org The versatility of 2-aminothiazole is demonstrated by its incorporation into a variety of available drugs, showcasing its role as a reliable starting point in multi-step synthetic pathways. excli.denih.gov

In the field of drug discovery, the 2-aminothiazole framework serves as an excellent scaffold for combinatorial chemistry and the synthesis of compound libraries. rsc.org Combinatorial chemistry aims to rapidly generate a large number of different but structurally related molecules. The 2-aminothiazole core provides a rigid and versatile base upon which various functional groups can be systematically attached at different positions.

A straightforward and efficient procedure for the solution-phase preparation of a 2-aminothiazole combinatorial library has been described, highlighting its utility in this area. nih.gov This automated synthesis allows for the rapid creation of a diverse set of compounds. These libraries can then be screened for biological activity against a wide range of therapeutic targets, accelerating the drug discovery process. researchgate.netnih.gov The ability to easily generate structural diversity around the 2-aminothiazole scaffold makes it a valuable tool for medicinal chemists seeking to develop new therapeutic agents. rsc.org

Applications in Materials Science

Beyond its role in organic synthesis, 2-aminothiazole and its derivatives are finding increasing use in materials science, contributing to the development of advanced materials with unique electronic and sensory properties.

2-Aminothiazole can be polymerized to form poly(2-aminothiazole) (P2AT), a type of conducting polymer. aaqr.orgresearchgate.net Conducting polymers are of significant interest due to their ability to conduct electricity while offering the processability and mechanical properties of plastics. P2AT is typically synthesized through chemical or electrochemical oxidative polymerization of the 2-aminothiazole monomer. aaqr.orgresearchgate.netresearchgate.net

Different oxidants, such as copper chloride (CuCl₂), ferric chloride (FeCl₃), and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), can be used to initiate the polymerization, with reaction conditions influencing the yield and properties of the resulting polymer. aaqr.orgresearchgate.net Studies have investigated the effects of reaction time, temperature, and oxidant-to-monomer ratio on the synthesis of P2AT. aaqr.orgmdpi.com The resulting polymer is often soluble in solvents like DMSO, THF, and DMF and exhibits electrical conductivity. ijcce.ac.ir The properties of P2AT make it a candidate for applications in electronics and smart materials.

| Oxidant | Method | Key Findings | Reference |

|---|---|---|---|

| CuCl₂, FeCl₃, (NH₄)₂S₂O₈ | Chemical Oxidation | Higher yields were achieved with CuCl₂ as the oxidant. Polymerization yield was 25.2% with an oxidant/monomer molar ratio of 0.1 for 24 hours. | aaqr.org |

| Benzoyl Peroxide (BPO) | Chemical Polymerization | P2AT was soluble in DMSO, THF, and DMF with a conductivity of 3 × 10⁻⁶ S/cm. | ijcce.ac.ir |

| Ammonium Persulfate (APS) | In-situ Oxidative Polymerization | Used to synthesize poly(2-aminothiazole)/organoclay nanocomposites. | researchgate.net |

| - (Electrochemical) | Constant Potential Electrolysis | Produced a soluble conducting polymer on the electrode surface. | researchgate.net |

While the surface modification of inorganic materials like titanium dioxide (TiO₂) and silicon dioxide (SiO₂) with various organic molecules, including those with amine functionalities, is a well-established field for creating composite materials with enhanced properties, specific and detailed research on the direct use of 2-aminothiazole or its sulfate (B86663) for this purpose is not extensively documented in the available literature. General strategies involve using organosilanes or polymers to alter the surface chemistry of these inorganic nanoparticles for applications in photocatalysis, sensors, and biomedical fields. rsc.org For instance, composites of TiO₂ with benzothiazole-based imines have been studied, demonstrating that interactions between the thiazole ring's nitrogen and the TiO₂ surface can alter the material's electronic properties. nih.gov However, direct and specific studies detailing the surface modification protocols and resulting properties for 2-aminothiazole with TiO₂ or SiO₂ are limited.

The unique chemical structure of 2-aminothiazole makes it a valuable component in the development of electrochemical sensors. These sensors are devices that detect specific chemical species by converting a chemical reaction into a measurable electrical signal.

A notable application is the development of an electrochemical sensor for the quantitative determination of heavy metal ions. acs.org For example, a sensor utilizing a composite of aminothiazole and carbon quantum dots coated onto a carbon fiber paper has been fabricated for the highly sensitive and simultaneous detection of lead (Pb(II)) and mercury (Hg(II)) ions. acs.org This sensor demonstrated extremely low limits of detection, in the picomolar (pM) range, across a wide linear detection range. acs.org In another approach, molecularly imprinted conducting polymers of 2-aminothiazole have been used to create selective recognition sites for target molecules, such as the food additive 4-hexylresorcinol, on an electrode surface. acs.org These applications highlight the potential of 2-aminothiazole-based materials in creating highly sensitive and selective analytical devices for environmental monitoring and food safety.

Catalytic Applications

The structural features of 2-aminothiazole, including the nucleophilic amino group and the heterocyclic ring, allow it to participate in and catalyze a variety of chemical transformations. It serves as a building block for complex catalytic systems ranging from enzyme mimics to robust heterogeneous nanocatalysts.

Organocatalysis and Enzyme Mimicry

Derivatives of the thiazole ring are integral to systems that mimic biological processes. Thiazolo[5,4-d]thiazole-based conjugated microporous polymers (CMPs) have been developed as sophisticated photocatalysts. These materials can achieve highly efficient regeneration of nicotinamide adenine dinucleotide (NADH), a crucial coenzyme in many biological redox reactions acs.org. For instance, a triazine-based thiazolo[5,4-d]thiazole CMP demonstrated an exceptional NADH regeneration yield of 82.0% within just five minutes acs.org. This system can be integrated with enzymes for the multi-step conversion of CO2 into methanol (B129727), showcasing a powerful synergy between a synthetic catalyst and biological molecules acs.org. This application represents a significant step in enzyme mimicry, where a synthetic scaffold facilitates a key step of a biological pathway.

Heterogeneous and Nanocatalysis

The 2-aminothiazole framework is frequently incorporated into or is the synthetic target of advanced heterogeneous and nanocatalytic systems, which offer advantages like high stability and easy recovery.

Researchers have developed a novel, multifunctional, and magnetically separable nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4) for the efficient one-pot synthesis of 2-aminothiazole derivatives rsc.orgnih.govresearchgate.net. This heterogeneous catalyst combines a zeolite-Y support, an ionic liquid, calcium ions, and iron oxide magnetic nanoparticles rsc.orgnih.govresearchgate.net. The presence of both Lewis acid (Ca2+) and basic sites on the nanoporous solid surface enhances its catalytic activity rsc.org. This system proves effective in synthesizing a range of 2-aminothiazole products with high yields, demonstrating its versatility and efficiency under environmentally friendly conditions rsc.orgnih.gov.

Another significant application involves decorating polymer supports with 2-aminothiazole units to anchor metallic nanoparticles for catalysis. A composite material was prepared by functionalizing triazine-modified polystyrene with 2-aminothiazole, which then served as a chelating support for gold nanoparticles (AuNPs) researchgate.net. These anchored AuNPs, with an average size of 14 nm, demonstrated high catalytic activity in the reduction of 4-nitrophenol, a common industrial pollutant researchgate.net. The 2-aminothiazole unit is crucial for stably anchoring the nanoparticles and preventing their agglomeration, thereby maintaining high catalytic efficiency researchgate.net.

Below is a data table summarizing the catalytic performance for the synthesis of a specific 2-aminothiazole derivative using the Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst.

| Entry | Catalyst Amount (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 0.00 | EtOH | 80 | 180 | 0 |

| 2 | 0.005 | EtOH | 80 | 45 | 82 |

| 3 | 0.010 | EtOH | 80 | 35 | 94 |

| 4 | 0.015 | EtOH | 80 | 35 | 94 |

| 5 | 0.010 | H₂O | 80 | 70 | 65 |

| 6 | 0.010 | CH₃CN | 80 | 60 | 73 |

| 7 | 0.010 | EtOH | Room Temp. | 180 | 45 |

This table is based on data for the synthesis of 4-phenyl-1,3-thiazol-2-amine from acetophenone (B1666503) and thiourea, as reported in the study on the Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst rsc.org.

Environmental Remediation Technologies

The affinity of the sulfur and nitrogen atoms in the 2-aminothiazole ring for metal ions, combined with its photocatalytic potential, makes it a valuable functional group in materials designed for environmental cleanup.

Heavy Metal Sorption and Removal

The chelation capability of 2-aminothiazole derivatives is effectively harnessed for the removal of toxic heavy metals from water. A highly adsorptive composite (MCH-ATA) has been synthesized by grafting a 2-amino-5-thiazole acetic acid derivative onto chitosan-coated magnetite nanoparticles mdpi.com. This modification significantly increases the nitrogen and sulfur content of the material, enhancing its affinity for heavy metal ions like cadmium (Cd(II)) mdpi.com.

The functionalized sorbent demonstrates a remarkably high loading capacity for cadmium, reaching 1.78 mmol Cd g⁻¹ (200 mg Cd g⁻¹), a significant improvement over the unmodified material's capacity of 0.61 mmol Cd g⁻¹ mdpi.com. The MCH-ATA composite also exhibits fast sorption kinetics, achieving complete removal in 30 minutes. This material has been successfully applied to treat naturally contaminated groundwater, removing approximately 98% of the cadmium content mdpi.com. The sorbent's high stability allows for its reuse over at least five sorption-desorption cycles, highlighting its potential for practical environmental applications mdpi.com.

A summary of the sorption performance is provided in the table below.

| Sorbent | Maximum Sorption Capacity (mmol g⁻¹) | Equilibrium Time (min) | Optimal pH |

| MCH (Pristine) | 0.61 | 60-90 | ~4 |

| MCH-ATA (Functionalized) | 1.78 | 30 | ~4 |

Data derived from a study on cadmium removal using thiazole-grafted chitosan magnetite nanoparticles mdpi.com.

Photocatalytic Degradation Processes

The thiazole heterocyclic system is a component of advanced materials used in photocatalysis for environmental applications. Conjugated microporous polymers incorporating thiazolo[5,4-d]thiazole units have been constructed to form two-dimensional networks that act as efficient photocatalysts for the reduction of carbon dioxide (CO₂) acs.org. This process converts a primary greenhouse gas into valuable chemical fuels like methanol, driven by solar energy acs.org.

Furthermore, cationic thiazolothiazole derivatives have been investigated as a new class of photosensitizers for photodynamic inactivation (PDI) of bacteria unl.pt. When activated by light, these compounds generate reactive oxygen species that can degrade biological contaminants. This indicates the potential of the thiazole core in photocatalytic processes aimed at water purification and disinfection unl.pt. While direct use in degrading chemical pollutants is an area of ongoing research, these applications demonstrate the inherent photocatalytic activity of the thiazole framework.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The classic Hantzsch reaction, involving the condensation of α-haloketones with thiourea (B124793), has long been a primary method for synthesizing the 2-aminothiazole (B372263) core. wikipedia.orgtandfonline.com However, concerns over hazardous reagents like bromine and iodine have spurred the development of greener and more efficient synthetic strategies. tandfonline.com Future research is increasingly directed towards methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign materials.

One-pot synthesis has emerged as a powerful approach, allowing for the construction of 2-aminothiazole derivatives from simple precursors like methylcarbonyl compounds and thiourea without isolating intermediates. researchgate.net These methods are often enhanced by microwave assistance, which can significantly shorten reaction times and improve yields compared to conventional heating. tandfonline.com

A significant area of innovation lies in the use of novel catalysts and reaction media. Researchers are exploring solid-supported reagents and recyclable catalysts to simplify purification and reduce environmental impact. For instance, montmorillonite-K10, a type of natural clay, has been effectively used as a catalyst in a one-pot synthesis, promoting the formation of α-iodomethylcarbonyl intermediates in situ. researchgate.net Similarly, the development of multifunctional, magnetic nanocatalysts offers the dual benefits of high catalytic activity and easy separation from the reaction mixture using an external magnet.

The replacement of toxic reagents is another key aspect of sustainable synthesis. Instead of elemental halogens, safer halogenating agents are being employed. This shift not only improves the safety profile of the synthesis but also aligns with the principles of green chemistry.

| Methodology | Key Features | Catalyst/Medium | Advantages | Citation |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid heating. | Solvent-free or green solvents. | Reduced reaction times, higher yields, energy efficiency. | tandfonline.com |

| One-Pot Synthesis with Clay Catalyst | Combines multiple reaction steps without isolating intermediates. | Montmorillonite-K10 | Procedural simplicity, use of a natural and effective catalyst. | researchgate.net |

| Magnetic Nanocatalysis | Utilizes a magnetically recoverable catalyst. | Ca/4-MePy-IL@ZY-Fe3O4 | High efficiency, easy catalyst separation and recyclability, use of non-toxic solvents. |

Advanced Characterization Techniques for Complex Derivatives

The synthesis of increasingly complex 2-aminothiazole derivatives necessitates the use of a sophisticated suite of analytical techniques for unambiguous structure elucidation. While traditional methods remain fundamental, advanced and combined techniques are crucial for characterizing novel and intricate molecular architectures.

Standard characterization for newly synthesized 2-aminothiazole compounds routinely includes spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy to identify key functional groups, proton nuclear magnetic resonance (¹H-NMR) to determine the proton environment, and mass spectrometry (MS) to confirm the molecular weight. rjptonline.orgderpharmachemica.comresearchgate.net Elemental analysis is also frequently employed to verify the empirical formula. rjptonline.orgderpharmachemica.comresearchgate.net

For more complex derivatives, particularly those with multiple chiral centers or subtle isomeric differences, more advanced techniques are required. Carbon-13 NMR (¹³C-NMR) spectroscopy provides detailed information about the carbon skeleton of the molecule. researchgate.netnih.gov In cases where regioselectivity is a concern, such as in reactions of 2-aminothiazolines with isocyanates, X-ray diffraction analysis provides definitive structural confirmation of the resulting adducts. nih.gov This technique is invaluable for establishing the precise three-dimensional arrangement of atoms within a crystal, resolving any ambiguity about the connectivity and stereochemistry. nih.gov The combination of these techniques ensures the accurate and complete characterization of novel, structurally diverse 2-aminothiazole derivatives. nih.gov

Deeper Computational Insight into Reaction Mechanisms and Properties

Computational chemistry has become an indispensable tool for complementing experimental studies on 2-aminothiazole systems. Theoretical calculations provide deep insights into reaction mechanisms, molecular stability, and electronic properties that can be difficult to probe through experimental means alone.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and reactivity of 2-aminothiazole derivatives. researchgate.netnih.gov DFT calculations can be used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and stability of a molecule. researchgate.net These calculations have been successfully applied to optimize the geometry of ligands and their metal complexes, predicting bond lengths and angles that correlate well with experimental data. nih.govnih.gov

Furthermore, computational studies are employed to elucidate complex reaction pathways. For instance, semiempirical calculations have been used to model the reaction between 2-amino-2-thiazolines and isocyanates, determining the energetics of the process and locating transition structures. nih.gov These models can explain the observed regioselectivity by showing that the formation of certain products proceeds through a lower activation barrier. nih.gov Molecular docking, another in silico technique, is used to predict the binding interactions between 2-aminothiazole derivatives and biological targets, helping to guide the design of molecules with specific activities. researchgate.net

| Computational Method | Area of Application | Insights Gained | Citation |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization & Electronic Properties | Predicts stable molecular structures, HOMO-LUMO gaps, and reactivity parameters. | researchgate.netnih.gov |

| Semiempirical Calculations (e.g., PM3) | Reaction Mechanism Studies | Elucidates reaction pathways, determines activation barriers, and explains product regioselectivity. | nih.gov |

| Molecular Docking | Binding Interaction Analysis | Identifies potential binding modes and interactions with active sites of target proteins. | researchgate.net |

Exploration of New Applications in Materials and Catalysis

While the 2-aminothiazole scaffold is predominantly known for its role in medicinal chemistry, emerging research is exploring its potential in materials science and catalysis. chemicalbook.com The unique electronic properties and ability of the thiazole (B1198619) ring to coordinate with metal ions make its derivatives attractive candidates for a range of new applications.

In materials science, 2-aminothiazole derivatives are utilized as key building blocks for various functional materials. They serve as precursors for fungicides, biocides, and dyes for synthetic fibers. researchgate.net The ability to form brightly colored azo dyes makes them valuable in the textile industry. researchgate.net Another important application is in corrosion inhibition, where 2-aminothiazole derivatives have shown activity in protecting mild steel. researchgate.net The development of novel conjugated polymers incorporating the 2-aminothiazole unit is also a promising area, with potential applications in organic electronics. researchgate.net

The field of catalysis offers another frontier for 2-aminothiazole applications. The nitrogen and sulfur atoms in the thiazole ring can act as ligands, forming stable complexes with various transition metals. researchgate.net These metal chelates are being investigated for their catalytic properties. The formation of coordination compounds with metals like palladium, copper, cobalt, and nickel opens the possibility of designing new catalysts for a variety of organic transformations. nih.govresearchgate.net The structural versatility of 2-aminothiazole allows for the fine-tuning of the electronic and steric properties of these metal complexes, which is crucial for optimizing their catalytic activity and selectivity.

Q & A

Q. What are the critical safety protocols for handling 2-aminothiazole derivatives in laboratory settings?

- Methodological Answer : Adhere to hazard-specific precautions such as wearing gloves, eye protection, and lab coats. For inhalation exposure, immediately move to fresh air and seek medical attention if symptoms persist. In case of skin contact, wash thoroughly with soap and water. Use first-aid measures outlined in JIS Z 7253:2019 standards, including avoiding ingestion and proper disposal to prevent environmental release .

Q. How can 2-aminothiazole be synthesized efficiently for small-scale research applications?